methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-15-13(17(21)23-4)9-14(18-16(15)20(2)19-10)11-6-5-7-12(8-11)22-3/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJMKPOADZSSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.
Formation of the pyridine ring: The pyrazole intermediate is then subjected to cyclization with suitable reagents to form the fused pyridine ring.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the pyrazolopyridine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
Position 6 substitutions significantly influence electronic properties and biological activity:
- 3-Methoxyphenyl vs. Furan-2-yl: The methoxyphenyl group increases molecular weight by ~56 g/mol and logP, favoring hydrophobic binding pockets. undisclosed for methoxyphenyl) .
- Thiophen-2-yl : The sulfur atom in thiophene enhances polar interactions, as seen in kinase inhibitors .
- Difluoromethoxy : The difluoromethoxy group improves metabolic stability compared to methoxy, as fluorination reduces oxidative degradation .
Variations at Positions 1 and 3
Alterations at positions 1 and 3 modulate steric and electronic effects:
- 4-Fluorophenyl at R¹ : Fluorine's electronegativity improves membrane permeability and pharmacokinetics .
Physicochemical Properties:
- Solubility : The 3-methoxyphenyl derivative is less water-soluble than the furan analog due to higher logP.
- Synthesis :
NMR Spectral Differences:
Biological Activity
Methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structural features and functional groups contribute to its diverse biological activities, making it a subject of considerable interest in medicinal chemistry and pharmacology.
- Molecular Formula : C17H17N3O3
- Molecular Weight : 311.34 g/mol
- CAS Number : 1011359-93-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, such as kinases and phosphodiesterases, which can lead to reduced cell proliferation and induced apoptosis in cancer cells.
- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular responses.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with a pyrazolopyridine scaffold possess anticancer properties by inhibiting various cancer-related proteins. For instance, they have been reported to inhibit cyclin-dependent kinases and other oncogenic pathways .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial and fungal strains, indicating potential use as an antimicrobial agent .
- Anti-inflammatory Effects : It has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Neuroprotective Effects : Some studies suggest that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Research Findings
A variety of studies have explored the biological activities of similar pyrazolopyridine compounds, indicating a promising therapeutic potential:
Case Studies
- Anticancer Research : A study focused on pyrazolopyridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of critical signaling pathways involved in tumor growth .
- In Vivo Studies : Experimental models demonstrated that administration of pyrazolopyridine derivatives resulted in reduced tumor size and improved survival rates in treated animals compared to controls .
Q & A
Q. What are the key considerations in designing a synthetic route for methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
A robust synthetic route requires multi-step optimization. Begin with cyclocondensation of substituted pyrazole and pyridine precursors, followed by regioselective functionalization. Key steps include protecting the carboxylate group during methylation and ensuring proper purification via column chromatography or recrystallization. Studies on analogous compounds highlight the importance of controlling reaction temperatures (80–120°C) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods) resolves substituent positions and confirms regioselectivity. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). X-ray crystallography, as used for similar pyrazolo[3,4-b]pyridines, provides bond-length data and confirms conformational stability .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Conduct thermal gravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar derivatives) and stress-test the compound under acidic/basic/oxidative conditions. Monitor degradation via HPLC and compare retention times with reference standards. Stability in solution (e.g., DMSO or ethanol) should be evaluated over 24–72 hours .
Q. What computational tools are recommended for predicting the compound’s electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and dipole moments. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets like kinases. These tools guide substituent modifications to enhance reactivity or solubility .
Q. How should researchers handle contradictions in reported melting points or solubility data?
Re-evaluate experimental protocols: ensure consistent recrystallization solvents (e.g., ethyl acetate vs. methanol) and heating rates during melting point analysis. Cross-reference with analogs (e.g., ethyl 3-cyclopropyl derivatives show melting points of 160–165°C) and verify purity via elemental analysis .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?
Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 3-methoxyphenyl moiety to improve solubility. Replace the methyl ester with a prodrug moiety (e.g., tert-butyl ester) for controlled release. Comparative studies on fluorophenyl- and methoxyphenyl-substituted analogs suggest that electron-withdrawing groups enhance metabolic stability .
Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo studies?
Validate assay conditions: ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent concentrations (<0.1% DMSO). For in vivo studies, optimize dosing regimens (e.g., 10–50 mg/kg in murine models) and use pharmacokinetic profiling to correlate plasma concentrations with efficacy. Cross-check results against structurally similar kinase inhibitors .
Q. How can crystallographic data inform the design of co-crystals or salts for improved formulation?
Analyze hydrogen-bonding motifs (e.g., N–H···O interactions in pyrazolo[3,4-b]pyridines) to identify compatible co-formers like succinic acid. X-ray structures of related compounds reveal that cyclopropyl groups stabilize hydrophobic packing, which can be leveraged to enhance crystalline stability .
Q. What experimental approaches validate the compound’s mechanism of action in kinase inhibition?
Use ATP-competitive binding assays (e.g., fluorescence polarization) to measure IC₅₀ values. Perform Western blotting to assess downstream phosphorylation (e.g., ERK1/2 or AKT pathways). Compare results with negative controls (e.g., kinase-dead mutants) and reference inhibitors (e.g., staurosporine) .
Q. How do researchers address limited data on the compound’s off-target effects or toxicity?
Screen against a panel of 50+ kinases (Eurofins KinaseProfiler) to assess selectivity. Conduct Ames tests for mutagenicity and hepatocyte assays (e.g., CYP450 inhibition). Toxicity predictions using QSAR models (e.g., TOPKAT) can prioritize in vitro validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
